Ro4368554 is a chemical compound that has garnered interest in the field of medicinal chemistry, particularly for its potential therapeutic applications. This compound is classified as a selective antagonist of the neurokinin-1 receptor, which plays a significant role in various physiological processes, including pain perception and inflammation.
Ro4368554 was developed by Roche and is primarily studied within the context of neuropharmacology. Its development was part of research aimed at exploring treatments for conditions such as anxiety and depression, where neurokinin receptors are implicated.
Ro4368554 falls under the category of small molecule drugs, specifically designed to interact with neurokinin receptors. It is classified as a neurokinin-1 receptor antagonist, which distinguishes it from other compounds that may target different pathways or receptors.
The synthesis of Ro4368554 involves several chemical reactions that are tailored to construct its unique molecular framework. The primary method utilized in its synthesis is multi-step organic synthesis, which allows for the precise assembly of its functional groups.
Ro4368554 features a complex molecular structure characterized by multiple rings and functional groups that enhance its binding affinity to the neurokinin-1 receptor. The precise three-dimensional conformation is crucial for its biological activity.
Ro4368554 participates in several chemical reactions that can be leveraged for medicinal chemistry applications. These include:
Ro4368554 functions by selectively inhibiting the neurokinin-1 receptor, which is involved in transmitting pain signals and regulating mood. By blocking this receptor, Ro4368554 can modulate pain perception and potentially alleviate symptoms associated with anxiety and depression.
Ro4368554 has potential applications in several areas of research:
RO4368554 (3-benzenesulfonyl-7-(4-methyl-piperazin-1-yl)1H-indole) is a selective serotonin 5-HT6 receptor antagonist with significant implications for cognitive disorder research. This compound emerged during the early 2000s as part of efforts to develop high-affinity ligands capable of penetrating the blood-brain barrier (BBB) efficiently. Unlike earlier 5-HT6 antagonists like SB-271046 or Ro046790, which exhibited limited BBB penetration (1–10%), RO4368554 achieves 80–110% brain penetration, enabling robust central nervous system activity [1] [6]. Its development addressed critical pharmacokinetic limitations in the field, positioning it as a key tool for probing 5-HT6 receptor functions in learning and memory pathways.
RO4368554 (CAS 478082-99-4) has a molecular weight of 355.45 g/mol and the chemical formula C19H21N3O2S. Its structure features a benzenesulfonyl group linked to an indole core substituted with a 4-methyl-piperazine moiety [5]. This configuration confers high affinity and selectivity for 5-HT6 receptors (IC50 = 7.8 nM for 50% receptor occupancy in rat brain) [6]. Binding studies confirm negligible activity at other serotonin receptor subtypes (e.g., 5-HT2B or 5-HT1B), ensuring precise pharmacological effects [9].
Table 1: Key Chemical and Pharmacological Properties of RO4368554
Property | Value |
---|---|
Molecular Formula | C19H21N3O2S |
Molecular Weight | 355.45 g/mol |
CAS Number | 478082-99-4 |
Target | 5-HT6 Receptor |
Brain Penetration | 80–110% |
Ex Vivo Receptor Occupancy | 50% at 7.8 mg/kg (i.p.) |
RO4368554 acts as a competitive antagonist at 5-HT6 receptors, which are Gs-protein-coupled receptors predominantly expressed in brain regions governing cognition (e.g., hippocampus, cortex, and striatum) [6] [9]. Antagonism at these receptors enhances cholinergic and glutamatergic neurotransmission:
RO4368554 exhibits superior BBB penetration compared to earlier 5-HT6 antagonists due to its moderate lipophilicity and molecular properties. Key pharmacokinetic features include:
Table 2: Comparison of 5-HT6 Receptor Antagonists
Compound | BBB Penetration (%) | Dose for 50% Receptor Occupancy |
---|---|---|
RO4368554 | 80–110 | 7.8 mg/kg (i.p.) |
SB-271046 | ~10 | Not achieved |
Ro046790 | 1–10 | Not achieved |
The 5-HT6 receptor is a compelling target for cognitive disorders due to its exclusive CNS localization and modulation of multiple neurotransmitter systems:
RO4368554 was developed to overcome the pharmacokinetic limitations of first-generation 5-HT6 antagonists. Early candidates like SB-271046 had low BBB penetration, yielding inconsistent behavioral results [6]. RO4368554 emerged during lead optimization phases (circa 2002) with enhanced brain bioavailability [5] [6]. Its preclinical impact includes:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7